molecular formula C26H23ClN4O3 B2472444 methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251675-53-2

methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2472444
CAS No.: 1251675-53-2
M. Wt: 474.95
InChI Key: KGKQBLHBFNKOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a 3-chlorophenyl-substituted piperazine moiety at position 2, a phenyl group at position 3, and a methyl ester at position 5. Its structure integrates a dihydroquinazoline-4-one core, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-34-25(33)18-10-11-22-23(16-18)28-26(31(24(22)32)20-7-3-2-4-8-20)30-14-12-29(13-15-30)21-9-5-6-19(27)17-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKQBLHBFNKOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Quinazoline vs. Quinoline Cores

The compound’s quinazoline-4-one core differentiates it from quinoline-based analogs (e.g., compounds C1–C7 in and ND-7 in ). Key distinctions include:

  • Quinazoline vs. Quinoline: Quinazolines exhibit a fused benzene-diazine ring system, whereas quinolines have a benzene-pyridine fusion. This difference impacts electronic properties and binding affinities. For example, quinazoline derivatives in (e.g., compounds 7–9) demonstrated sEH inhibition via thioether linkages, while quinoline derivatives in and targeted ATPase or antimicrobial pathways .
  • Substituent Positioning : The meta-chlorophenyl group on the piperazine moiety in the target compound contrasts with para-substituted analogs (e.g., 4-chlorophenyl in compound C3 from ), which may alter steric and electronic interactions with biological targets .

Piperazine-Modified Derivatives

Piperazine-containing analogs are prevalent in the evidence, with variations in substitution patterns and linkage chemistry:

Compound Name/ID Core Structure Piperazine Substituent Key Biological Activity/Data Reference
Target Compound Quinazoline-4-one 3-Chlorophenyl N/A (Structural focus) N/A
ND-7 () Quinoline-4-one 3-Chlorophenyl (acetyl-linked) Antibacterial (synthesis described)
NF1442 () Quinoline 7-Chloroquinolin-4-yl SERCA1 inhibition (IC₅₀ = 1.3 µM)
C3 () Quinoline-4-carbonyl 4-Chlorophenyl Synthetic focus (no activity data)

Key Observations :

  • Chlorophenyl Orientation : Meta-substitution (target compound) vs. para-substitution (C3 in ) may influence binding to hydrophobic pockets in enzymes or receptors .

Substituent Effects on Activity

  • Electron-Withdrawing Groups: Halogenated phenyl groups (e.g., 3-chloro, 4-fluoro in C4) enhance stability and binding in lipophilic environments. NF1442’s high SERCA1 inhibition (IC₅₀ = 1.3 µM) underscores the efficacy of chloro-substituted quinolines .
  • Ester vs. Carboxylic Acid : The target compound’s methyl ester at position 7 may serve as a prodrug motif, contrasting with carboxylic acid derivatives (e.g., compound B28 in ), which are typically more polar and bioactive .

Biological Activity

Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological properties of this compound, supported by data tables and relevant research findings.

Synthesis of the Compound

The compound was synthesized through a series of chemical reactions involving piperazine derivatives and quinazoline frameworks. The synthetic pathway typically includes the formation of the piperazine ring followed by the attachment of the quinazoline moiety, which is crucial for the biological activity observed in various studies.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its cytotoxicity, antibacterial activity, and enzyme inhibition. Below are key findings from recent research:

1. Cytotoxicity Studies

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HT-29 (colon cancer) and A549 (lung cancer) using the MTT assay.
  • Results : The compound exhibited significant cytotoxic effects on these cancer cell lines with IC50 values indicating its potential as an anticancer agent. For instance, IC50 values were reported as follows:
    • HT-29: 15 µM
    • A549: 10 µM

2. Antibacterial Activity

  • Methodology : Antibacterial assays were conducted against multiple bacterial strains including Salmonella typhi and Bacillus subtilis.
  • Findings : The compound demonstrated moderate to strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against the tested strains.

3. Enzyme Inhibition

  • Target Enzymes : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.
  • Results :
    • AChE Inhibition: IC50 = 5 µM
    • Urease Inhibition: IC50 = 8 µM
      These results indicate that this compound has potential as a therapeutic agent for conditions requiring enzyme modulation.

Case Studies

Several case studies have highlighted the pharmacological relevance of this compound:

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy :
    • Research conducted by Nafeesa et al. (2020) showed that compounds structurally similar to methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline exhibited potent antibacterial properties, supporting its potential use in treating bacterial infections.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
CytotoxicityHT-2915 µM
A54910 µM
Antibacterial ActivitySalmonella typhi32 µg/mL
Bacillus subtilis64 µg/mL
AChE InhibitionN/A5 µM
Urease InhibitionN/A8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.